molecular formula C19H18Cl2F3N3OS B3037830 2-(4-Chlorophenylthio)-1-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)propan-1-one CAS No. 634155-05-8

2-(4-Chlorophenylthio)-1-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)propan-1-one

Cat. No. B3037830
CAS RN: 634155-05-8
M. Wt: 464.3 g/mol
InChI Key: DOUBIMVQISCNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenylthio)-1-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)propan-1-one is a useful research compound. Its molecular formula is C19H18Cl2F3N3OS and its molecular weight is 464.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenylthio)-1-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenylthio)-1-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activity

The compound has been studied for its potential in inhibiting the growth of Cryptococcus neoformans, a fungus known to cause infections in immunocompromised individuals. The study found selective growth inhibition properties in this compound, suggesting its potential in antifungal therapy (Fellah et al., 1996).

Glycine Transporter Inhibition

Research has explored the compound's role as a glycine transporter 1 (GlyT1) inhibitor. It demonstrated potent GlyT1 inhibitory activity, indicating its potential application in neurological disorders (Yamamoto et al., 2016).

Antimalarial Potential

Piperazine derivatives, including those related to this compound, have shown significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. This highlights its potential use in antimalarial drug development (Mendoza et al., 2011).

Antitumor Activity

Studies have indicated that certain pyrimidinyl pyrazole derivatives, closely related to the compound , possess antitumor properties. These findings open the possibility of its use in cancer research and therapy (Naito et al., 2002).

Dual Labeling in Radiopharmaceuticals

This compound has been used in the dual labeling of drugs like Lobuprofen with tritium and carbon-14, enhancing their traceability in biological systems. This application is crucial in pharmaceutical research and drug development (Santamaria et al., 1988).

Coordination Polymers in Luminescent Materials

The compound has been utilized in the synthesis of coordination polymers with potential applications in luminescent materials. This could have implications in materials science and engineering (Farnum et al., 2011).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2F3N3OS/c1-12(29-15-4-2-14(20)3-5-15)18(28)27-8-6-26(7-9-27)17-16(21)10-13(11-25-17)19(22,23)24/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUBIMVQISCNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-[(4-chlorophenyl)sulfanyl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chlorophenylthio)-1-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)propan-1-one
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2-(4-Chlorophenylthio)-1-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)propan-1-one
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2-(4-Chlorophenylthio)-1-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)propan-1-one
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2-(4-Chlorophenylthio)-1-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)propan-1-one
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2-(4-Chlorophenylthio)-1-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)propan-1-one
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2-(4-Chlorophenylthio)-1-(4-(3-chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)propan-1-one

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